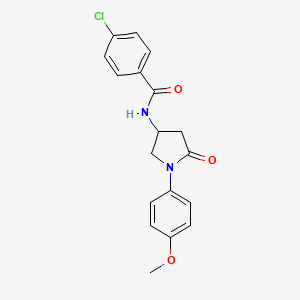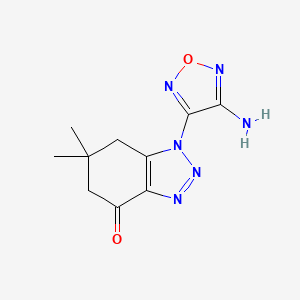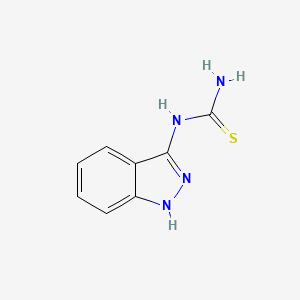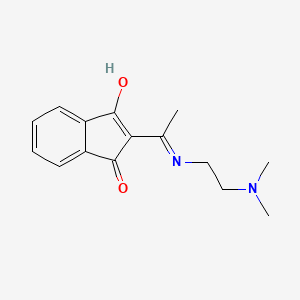![molecular formula C19H21N3O4S2 B2412348 (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide CAS No. 865160-63-0](/img/structure/B2412348.png)
(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[d]thiazol-2(3H)-one derivatives are a class of organic compounds that contain a benzo[d]thiazol-2(3H)-one moiety . They have been studied for their potential applications in various fields, including medicinal chemistry .
Synthesis Analysis
The synthesis of benzo[d]thiazol-2(3H)-one derivatives often involves the reaction of 2-aminothiophenol with various electrophiles . For example, 6-bromobenzo[d]thiazol-2(3H)-one derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis
The molecular structure of benzo[d]thiazol-2(3H)-one derivatives is characterized by a benzo[d]thiazol-2(3H)-one moiety, which is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .Chemical Reactions Analysis
Benzo[d]thiazol-2(3H)-one derivatives can undergo various chemical reactions. For instance, 6-bromobenzo[d]thiazol-2(3H)-one derivatives have been used as substrates in 1,3-dipolar cycloaddition reactions to synthesize 1,2,3-triazole derivatives .Aplicaciones Científicas De Investigación
Antimicrobial Properties
Synthesis and Antimicrobial Evaluation : Compounds incorporating the sulfamoyl moiety, similar to the specified chemical, have been synthesized and evaluated for antimicrobial activities. These compounds, including various derivatives, have shown promising results against bacterial and fungal infections, highlighting their potential therapeutic value in treating microbial diseases (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Antibacterial and Antifungal Activities : Studies on thiazole derivatives have demonstrated significant antibacterial and antifungal activities. These findings are crucial for the development of new antimicrobial agents, especially in the context of increasing antimicrobial resistance (Chawla, 2016).
Anticancer Potential
Anticancer Activity of Co(II) Complexes : Research into Co(II) complexes of compounds with a structure similar to the specified chemical has revealed potential anticancer activities. These studies focus on understanding the mechanisms and efficacy of such compounds against cancer cells, contributing to the field of cancer therapy (Vellaiswamy & Ramaswamy, 2017).
Antimicrobial and Anticancer Evaluation : Investigations into 4-thiazolidinone derivatives, related to the specified compound, have been conducted for their antimicrobial and anticancer potentials. This research provides insights into the therapeutic capabilities of such compounds in treating cancer and infections (Deep et al., 2016).
Environmental Applications
- Removal of Heavy Metals from Wastes : Studies have been conducted on novel nanoadsorbents, including derivatives of thiazol-2-yl compounds, for the removal of heavy metals like Cd2+ and Zn2+ from industrial wastes. This research is significant for environmental protection and sustainable waste management practices (Zargoosh, Sohrabi, Abdolmaleki, & Firouz, 2015).
Direcciones Futuras
Research on benzo[d]thiazol-2(3H)-one derivatives is ongoing, with a focus on developing new materials for applications in organic electronics . The development of novel chemotherapeutics, which selectively act on the target without side effects, has become a primary objective of medicinal chemists .
Propiedades
IUPAC Name |
N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-26-12-11-22-16-9-8-15(28(20,24)25)13-17(16)27-19(22)21-18(23)10-7-14-5-3-2-4-6-14/h2-6,8-9,13H,7,10-12H2,1H3,(H2,20,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCXBYVRLKFZLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)CCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2412265.png)




![Methyl 3-methyl-2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]butanoate](/img/structure/B2412272.png)

![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(dimethylamino)methylene]malonamide](/img/structure/B2412278.png)


![(2Z)-N-(5-chloro-2-methoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-[(4-methylphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2412282.png)
![2-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2412284.png)
![ethyl 4-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2412287.png)
